4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N9/c1-3-21-26(6-1)16-12-15(19-13-20-16)23-8-10-24(11-9-23)17-14-2-4-22-25(14)7-5-18-17/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNBTNZCFPAOGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NC=CN5C4=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological activities of this compound, particularly focusing on its antitumor, anti-inflammatory, and antibacterial properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the condensation of aminopyrazole derivatives with suitable aldehydes or ketones, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often require acidic or basic catalysts and elevated temperatures to optimize yields and purity.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidines is closely linked to their structural features. The incorporation of various substituents at specific positions on the pyrazole and pyrimidine rings can significantly influence their pharmacological profiles. For instance, modifications at the 6-position of the pyrimidine ring have been shown to enhance antitumor activity by increasing binding affinity to target enzymes involved in cancer progression.
Antitumor Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant antitumor properties. They have been reported to inhibit key kinases such as BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer cell proliferation and survival. For example:
These compounds have also demonstrated synergistic effects when combined with established chemotherapeutics like doxorubicin, enhancing overall cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro studies have shown that these compounds can significantly reduce the production of TNF-alpha and IL-6 in activated macrophages .
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of pyrazolo[1,5-a]pyrimidines against various Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL |
Case Studies
One notable study evaluated the efficacy of a series of pyrazolo[1,5-a]pyrimidines in a mouse model of breast cancer. The results indicated that treatment with these compounds led to a significant reduction in tumor size compared to control groups, suggesting strong potential for therapeutic use .
Another investigation focused on the anti-inflammatory effects in a rat model of arthritis. Administration of the compound resulted in decreased paw swelling and reduced levels of inflammatory markers in serum .
Scientific Research Applications
Chemical Structure and Synthesis
The chemical structure of the compound features a pyrimidine core substituted with pyrazole and piperazine moieties. The synthesis typically involves multi-step reactions that include nucleophilic substitutions and coupling reactions, which enable the introduction of various functional groups that enhance biological activity. For instance, modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core can significantly influence its potency and selectivity against target proteins.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit promising anticancer properties. For example, compounds designed to inhibit specific kinases involved in cancer cell proliferation have shown efficacy in preclinical models. The inhibition of the PI3Kδ pathway is particularly noteworthy, as this pathway is often dysregulated in various cancers. One study reported that a related compound displayed an IC50 value of 2.8 nM against PI3Kδ, suggesting strong potential for clinical development as an anticancer agent .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Inhibitors targeting the PI3Kδ isoform are being explored for their ability to mitigate inflammatory responses in diseases such as asthma and chronic obstructive pulmonary disease (COPD). The selectivity of these compounds towards PI3Kδ over other isoforms enhances their therapeutic profile, reducing potential side effects associated with broader-spectrum inhibitors .
Neurological Applications
There is emerging interest in the neuroprotective effects of pyrazolo[1,5-a]pyrimidine derivatives. Some studies suggest that these compounds may modulate pathways involved in neurodegenerative diseases by influencing neuroinflammation and neuronal survival pathways. This suggests a potential role in treating conditions like Alzheimer's disease .
Development of Selective Kinase Inhibitors
A notable case study focused on the design of selective inhibitors for the AXL tyrosine kinase using derivatives of pyrazolo[1,5-a]pyrimidine. These inhibitors demonstrated significant antitumor activity in vitro and in vivo models, highlighting their potential as targeted therapies for cancers characterized by AXL overexpression .
Clinical Trials
While many compounds based on this scaffold are still in preclinical stages, some have progressed to clinical trials focusing on their use as therapeutics for inflammatory diseases and cancers. Ongoing trials are assessing their safety profiles and efficacy compared to existing treatments .
Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Name | Target | IC50 Value (nM) | Application |
|---|---|---|---|
| CPL302253 | PI3Kδ | 2.8 | Anticancer |
| Compound A | AXL | TBD | Antitumor |
| Compound B | TBD | TBD | Anti-inflammatory |
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed structural and functional comparison with key analogs is provided below:
Table 1: Structural and Functional Comparison
Key Insights
Core Structure Variations :
- The target compound’s pyrimidine core distinguishes it from pyrazolo[1,5-a]pyrimidine-based analogs like LDN-212854 and Dorsomorphin. Pyrimidine cores are less common in kinase inhibitors but offer modularity for substituent placement.
- Pyrazolo[1,5-a]pyrazine-piperazine substituents (shared with the 2-cyclopropyl analog) enhance interactions with kinase ATP-binding pockets .
Substituent Impact on Activity :
- The 1H-pyrazol-1-yl group at position 4 may improve solubility and hydrogen bonding compared to bulkier groups like cyclopropyl-difluoromethyl in the analog from .
- Piperazine-linked pyrazolo-pyrazine at position 6 is conserved in the target and its cyclopropyl analog, suggesting critical roles in target engagement .
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles
Pyrazolo[1,5-a]pyrazine derivatives are synthesized via cyclocondensation between 5-aminopyrazoles and 1,3-diketones or β-ketoesters under acidic conditions. For example:
Table 1: Optimization of Pyrazolo[1,5-a]Pyrazine Synthesis
| Reactants | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 5-Aminopyrazole + diketones | H2SO4 in AcOH, 80°C | 70–85 | |
| 5-Amino-3-methylpyrazole | POCl3, reflux | 61 |
Functionalization of Piperazine Linker
Nucleophilic Substitution on Chloropyrimidine
The piperazine ring is introduced via SNAr reactions using 4-(piperazin-1-yl)pyrazolo[1,5-a]pyrazine and 4,6-dichloropyrimidine:
Table 2: Piperazine Coupling Conditions
| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4,6-Dichloropyrimidine | Piperazine derivative | DMF | 120 | 78 |
| 6-Chloro-4-piperazinyl | Pyrazole, K2CO3 | DMSO | 100 | 82 |
Multi-Step Assembly Strategies
Sequential SNAr and Reductive Amination
A modular approach combines SNAr and reductive amination for regioselectivity:
-
Suzuki Coupling : Introduce aryl groups to pyrazolo[1,5-a]pyrazine using Pd catalysts.
-
Reductive Amination : Attach piperazine to pyrimidine via NaBH3CN in MeOH.
One-Pot Tandem Reactions
Recent advances employ Fe3O4@MIL-101(Cr)-N(CH2PO3)2 as a magnetically recoverable catalyst for solvent-free condensation:
-
Reactants : Aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine.
Catalytic Systems and Yield Optimization
Role of Heterogeneous Catalysts
Table 3: Catalytic Efficiency Comparison
| Catalyst | Reaction Type | Yield (%) | TON |
|---|---|---|---|
| Fe3O4@MIL-101(Cr) | Condensation | 92 | – |
| Pd(OAc)2/Xantphos | Suzuki Coupling | 88 | 9,500 |
Regioselectivity and Byproduct Management
Controlling Chloropyrimidine Reactivity
The C6 position of 4,6-dichloropyrimidine is more electrophilic due to electron-withdrawing effects of the adjacent nitrogen. Piperazine preferentially substitutes at C6, minimizing C4 byproducts.
Purification Techniques
-
Column Chromatography : Silica gel with EtOAc/hexane (3:7) resolves regioisomers.
Scalability and Industrial Feasibility
Kilogram-Scale Synthesis
A patented route achieves 85% overall yield in four steps:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine?
- Methodology : Utilize coupling reactions between pyrazole and pyrazolo[1,5-a]pyrazine intermediates via a piperazine linker. For example:
- Step 1 : Synthesize pyrazolo[1,5-a]pyrazine derivatives via cyclocondensation of aminopyrazoles with nitriles or carbonyl compounds under reflux conditions (e.g., pyridine or ethanol) .
- Step 2 : Functionalize the pyrimidine core at the 4- and 6-positions using nucleophilic aromatic substitution (SNAr) with pre-synthesized pyrazole and pyrazolo-pyrazine-piperazine moieties. Reaction conditions (e.g., temperature, solvent, catalyst) significantly influence yield and purity .
- Key Data : Typical yields range from 62% to 70% for analogous pyrazolo-pyrimidine systems under optimized reflux conditions .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodology : Employ a combination of:
- 1H/13C NMR : To confirm substitution patterns and piperazine linker integration (e.g., singlet for pyrazole protons at δ 8.2–8.5 ppm; piperazine CH2 groups at δ 2.5–3.5 ppm) .
- IR Spectroscopy : Identify characteristic absorptions for C=N (1600–1650 cm⁻¹) and NH stretches (3300–3500 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns aligned with pyrimidine-piperazine scaffolds .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during alkylation of pyrazolo-pyrimidine derivatives?
- Methodology :
- Catalytic Control : Use Lewis acids (e.g., AlCl3) to direct alkylation to the N1 position of pyrimidine, avoiding competing N3 substitution .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific sites .
- Computational Modeling : DFT calculations predict electron density distribution to guide synthetic design .
- Data : For analogous compounds, regioselectivity >85% is achievable with AlCl3 catalysis in DMF .
Q. How does structural modification of the piperazine linker affect biological activity?
- Methodology :
- SAR Studies : Compare analogs with varying piperazine substituents (e.g., methyl, phenyl, or fluorinated groups) in assays targeting kinase inhibition or antimicrobial activity.
- Key Findings :
- Antibacterial Activity : Pyrazolo-pyrimidine derivatives with 4-phenylpiperazine show enhanced Gram-positive bacterial inhibition (MIC: 2–4 µg/mL against S. aureus) .
- Kinase Selectivity : Piperazine N-substitution (e.g., trifluoroethyl) improves selectivity for JAK2/STAT3 pathways .
Q. What computational approaches predict binding modes of this compound with biological targets?
- Methodology :
- Molecular Docking : Simulate interactions with ATP-binding pockets (e.g., using AutoDock Vina or Schrödinger Suite).
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
- Key Insight : The pyrazolo-pyrazine moiety participates in π-π stacking with kinase hinge regions, while the piperazine linker enhances solubility and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
